molecular formula C16H12N2 B11878572 5,6'-Bi-1H-indole CAS No. 341023-06-1

5,6'-Bi-1H-indole

Cat. No.: B11878572
CAS No.: 341023-06-1
M. Wt: 232.28 g/mol
InChI Key: UWKFRZWDZQVPPS-UHFFFAOYSA-N
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Description

1H,1’H-5,6’-Biindole is a heterocyclic compound consisting of two indole units connected at the 5 and 6 positions Indole derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1’H-5,6’-Biindole can be synthesized through several methods. One common approach is the Madelung indole synthesis, which involves the cyclization of N,N’-bis-formyl-o-tolidine under strong basic conditions and high temperatures (350°C) to produce the dimeric indole . Another method involves the reaction of indole derivatives with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions .

Industrial Production Methods: Industrial production of 1H,1’H-5,6’-Biindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 1H,1’H-5,6’-Biindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1H,1’H-5,6’-Biindole exerts its effects involves interactions with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: 1H,1’H-5,6’-Biindole is unique due to its specific connectivity at the 5 and 6 positions, which imparts distinct chemical and biological properties compared to other biindole derivatives

Properties

CAS No.

341023-06-1

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

5-(1H-indol-6-yl)-1H-indole

InChI

InChI=1S/C16H12N2/c1-2-13(10-16-11(1)5-7-18-16)12-3-4-15-14(9-12)6-8-17-15/h1-10,17-18H

InChI Key

UWKFRZWDZQVPPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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